N-(4-Methoxyphenyl)-3-oxobutanamide
N-(4-Methoxyphenyl)-3-oxobutanamide
Brand Name:
Vulcanchem
CAS No.:
5437-98-9
VCID:
VC0109748
InChI:
InChI=1S/C11H13NO3/c1-8(13)7-11(14)12-9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3,(H,12,14)
SMILES:
CC(=O)CC(=O)NC1=CC=C(C=C1)OC
Molecular Formula:
C11H13NO3
Molecular Weight:
207.23 g/mol
N-(4-Methoxyphenyl)-3-oxobutanamide
CAS No.: 5437-98-9
Reference Standards
VCID: VC0109748
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
CAS No. | 5437-98-9 |
---|---|
Product Name | N-(4-Methoxyphenyl)-3-oxobutanamide |
Molecular Formula | C11H13NO3 |
Molecular Weight | 207.23 g/mol |
IUPAC Name | N-(4-methoxyphenyl)-3-oxobutanamide |
Standard InChI | InChI=1S/C11H13NO3/c1-8(13)7-11(14)12-9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3,(H,12,14) |
Standard InChIKey | SWAJJKROCOJICG-UHFFFAOYSA-N |
SMILES | CC(=O)CC(=O)NC1=CC=C(C=C1)OC |
Canonical SMILES | CC(=O)CC(=O)NC1=CC=C(C=C1)OC |
Appearance | Powder |
Synonyms | p-Acetoacetanisidide; N-(4-Methoxyphenyl)-3-oxobutanamide; 4’-Methoxyacetoacetanilide; Acetoacetic Acid p-anisidide; N-(4-Methoxyphenyl)acetoacetamide; N-(4-Methoxyphenyl)acetylacetamide; NSC 116392; NSC 16508; NSC 216130; p-Methoxyacetoacetanilide |
PubChem Compound | 21576 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume